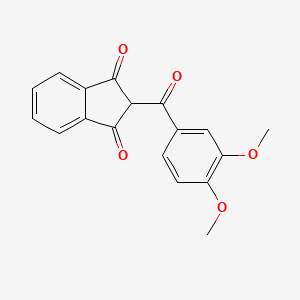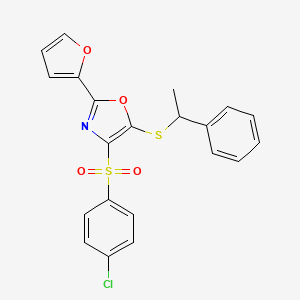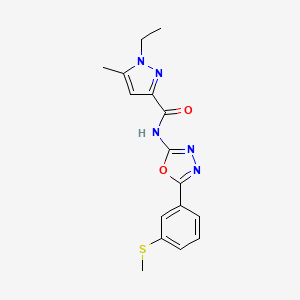
2-(3,4-dimethoxybenzoyl)-2,3-dihydro-1H-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indene-1,3-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to a dihydroindene-1,3-dione core
Mechanism of Action
Target of Action
The primary targets of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione .
Mode of Action
The mode of action of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione and its derivatives have been extensively studied as synthetic intermediates for the design of many different biologically active molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione Indane-1,3-dione, a closely related compound, is known to be involved in various applications, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione and its derivatives have been extensively studied for their potential in designing biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzoyl)-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of 3,4-dimethoxybenzoyl chloride with indene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoyl ring.
Scientific Research Applications
2-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole: Known for its potent and selective inhibitory activity against certain cancer cell lines.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at positions 3 and 4.
Uniqueness
2-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific chemical structure, which combines the properties of both the 3,4-dimethoxybenzoyl group and the dihydroindene-1,3-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxybenzoyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-22-13-8-7-10(9-14(13)23-2)16(19)15-17(20)11-5-3-4-6-12(11)18(15)21/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAJEYGUMGBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)

![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)
![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide](/img/structure/B2557695.png)
![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)
![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2557697.png)
![8-Oxa-1-azaspiro[5.5]undecane](/img/structure/B2557698.png)
![4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole](/img/structure/B2557700.png)



![4-benzyl-N-[(2-chlorophenyl)methyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2557710.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)
